4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Description

BenchChem offers high-quality 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(hydroxymethyl)thiadiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3S/c7-1-2-3(4(8)9)10-6-5-2/h7H,1H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLVBZNIJYRMPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SN=N1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659418 |

Source

|

| Record name | 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183304-68-9 |

Source

|

| Record name | 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic Acid

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway to 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore present in a variety of biologically active agents, including anti-HIV, antimicrobial, and anticancer compounds.[1][2][3] The title compound, featuring both a carboxylic acid and a hydroxymethyl group, serves as a versatile building block for the development of novel chemical entities. These functional groups act as convenient handles for further molecular elaboration, enabling the creation of diverse compound libraries for drug discovery programs.[1] This document details a scientifically grounded, multi-step synthesis, leveraging the classical Hurd-Mori reaction for the core ring formation, followed by functional group manipulation. We provide detailed mechanistic insights, step-by-step experimental protocols, and characterization data to empower researchers in the fields of medicinal chemistry and organic synthesis.

Strategic Overview: Retrosynthesis and Pathway Design

The synthesis of a disubstituted heterocyclic system like 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid requires a carefully considered strategy. Direct functionalization of a pre-formed 1,2,3-thiadiazole ring is often challenging and can lead to issues with regioselectivity. A more reliable approach, and the one detailed herein, is to construct the ring from an acyclic precursor that already contains the necessary carbon framework and latent functional groups.

Our retrosynthetic analysis identifies a key disconnection at the N-N and S-C bonds of the thiadiazole ring, pointing towards the well-established Hurd-Mori 1,2,3-thiadiazole synthesis .[4][5] This powerful reaction involves the dehydrative cyclization of α-acyl- or α-alkoxycarbonylhydrazones with thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole core.[3][4]

To achieve the specific substitution pattern of our target, we propose a synthetic sequence beginning with a functionalized β-ketoester. The overall workflow is depicted below.

Figure 1: Proposed synthetic pathway for the target compound.

This strategy involves three primary stages:

-

Semicarbazone Formation: Conversion of a suitable β-ketoester into its corresponding semicarbazone.

-

Hurd-Mori Cyclization: Construction of the substituted 1,2,3-thiadiazole ring.

-

Deprotection/Hydrolysis: Concurrent hydrolysis of the ester and acetate protecting groups to unveil the final carboxylic acid and hydroxymethyl functionalities.

Mechanistic Insights: The Hurd-Mori Cyclization

The cornerstone of this synthesis is the Hurd-Mori reaction.[4] Its reliability makes it a preferred method for constructing the 1,2,3-thiadiazole heterocycle.[6][7][8] The reaction is initiated by the attack of the hydrazone on thionyl chloride. A subsequent series of electron movements, including cyclization and elimination of sulfur dioxide and hydrogen chloride, leads to the formation of the stable aromatic thiadiazole ring.

The choice of an N-acyl or N-tosyl hydrazone is critical, as the electron-withdrawing nature of these groups facilitates the cyclization process.[4][7] In our proposed protocol, we utilize a semicarbazone, which has proven effective in numerous syntheses of this type.[3]

Figure 2: Simplified mechanism of the Hurd-Mori reaction.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory professionals. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Ethyl 4-acetoxy-3-oxobutanoate Semicarbazone (Intermediate A)

This initial step transforms the ketone functionality of the starting material into a semicarbazone, priming it for the subsequent cyclization.

Methodology:

-

To a stirred solution of ethyl 4-acetoxy-3-oxobutanoate (1.0 eq) in ethanol (5 mL per 1 g of ketoester), add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath to promote precipitation.

-

Filter the resulting solid precipitate, wash with cold water, and then a minimal amount of cold ethanol.

-

Dry the solid product under vacuum to yield the crude semicarbazone, which can often be used in the next step without further purification.

Protocol 2: Hurd-Mori Cyclization to Ethyl 4-(Acetoxymethyl)-1,2,3-thiadiazole-5-carboxylate (Intermediate B)

This is the key ring-forming step, where the acyclic precursor is converted into the heterocyclic core.

Methodology:

-

In a flask equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize HCl gas), cool thionyl chloride (SOCl₂, 5-10 eq) in an ice-salt bath to 0 °C.

-

Add the dried semicarbazone (Intermediate A, 1.0 eq) portion-wise to the cold, stirred thionyl chloride over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel to afford the pure ethyl 4-(acetoxymethyl)-1,2,3-thiadiazole-5-carboxylate.[1]

Protocol 3: Hydrolysis to 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic Acid (Target Molecule)

The final step involves the deprotection of the acetoxymethyl group and hydrolysis of the ethyl ester to yield the target compound.

Methodology:

-

Dissolve the purified ester (Intermediate B, 1.0 eq) in a mixture of methanol or ethanol and a 2M aqueous solution of sodium hydroxide (NaOH, 3-4 eq).[1]

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.[1]

-

After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent using a rotary evaporator.[1]

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with cold 2M hydrochloric acid (HCl).

-

A precipitate should form. If not, extract the acidified aqueous mixture with ethyl acetate (3 x volume).

-

If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid.[1]

Data Presentation and Characterization

Confirmation of the successful synthesis and purity of the final product is achieved through standard analytical techniques. The expected data for the target molecule are summarized below.

| Analytical Technique | Expected Observations |

| ¹H NMR | Singlet for the CH₂ group (approx. 4.5-5.0 ppm), broad singlet for the OH proton, broad singlet for the COOH proton. |

| ¹³C NMR | Resonances for the thiadiazole ring carbons, a signal for the CH₂OH carbon (approx. 55-65 ppm), and a signal for the COOH carbon (approx. 160-170 ppm). |

| FT-IR (cm⁻¹) | Broad O-H stretch (approx. 3200-3600 cm⁻¹ for alcohol and carboxylic acid), C=O stretch (approx. 1700-1725 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of C₄H₄N₂O₃S (160.15 g/mol ). |

| Elemental Analysis | Calculated values for C, H, N, and S should match experimental findings within ±0.4%. |

Conclusion and Future Outlook

This guide has outlined a logical and experimentally viable synthesis of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. By employing the robust Hurd-Mori cyclization, the core heterocyclic structure is efficiently assembled from an accessible acyclic precursor. Subsequent hydrolysis provides the target molecule in good purity. The described methodology is not only effective for the title compound but also offers a versatile template for creating a wide array of substituted 1,2,3-thiadiazoles, which continue to be a promising scaffold in the pursuit of new therapeutic agents.[2][9]

References

-

Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Selected synthetic strategies for 1,2,3-thiadiazole derivatives. Available at: [Link]

-

Gallocchio, F., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. Available at: [Link]

-

Akhtar, T., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Available at: [Link]

-

Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Available at: [Link]

-

Stanetty, P., et al. (2011). Synthesis of Pyrrolo[2,3-d][1][4][10]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules. Available at: [Link]

-

ISRES Publishing. (2021). Thiadiazoles and Their Properties. Available at: [Link]

-

Wikiwand. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]

-

AbacipharmTech. (n.d.). 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis scheme of novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. Available at: [Link]

-

ResearchGate. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

-

PubChem. (n.d.). 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand [wikiwand.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isres.org [isres.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from publicly available databases, analogous structures, and established principles of organic chemistry to offer a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development who are considering this scaffold for their research endeavors.

Introduction and Significance

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The unique arrangement of sulfur and nitrogen atoms in the heterocyclic ring imparts specific electronic and steric properties that can be exploited for targeted drug design. 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid (CAS Number: 183304-68-9) is a bifunctional derivative that presents intriguing possibilities for further chemical modification and incorporation into larger molecular frameworks. The presence of both a hydroxymethyl and a carboxylic acid group allows for a variety of conjugation and derivatization strategies, making it a versatile building block for combinatorial chemistry and the synthesis of novel therapeutic agents.

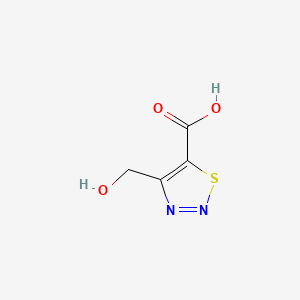

The following diagram illustrates the chemical structure of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid.

Caption: Chemical structure of the title compound.

Physicochemical Properties

While experimental data for 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is not extensively reported in the literature, its fundamental physicochemical properties have been calculated and are available through resources such as PubChem.[4] These computed values provide a useful starting point for understanding the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C4H4N2O3S | PubChem[4] |

| Molecular Weight | 160.15 g/mol | PubChem[4] |

| XLogP3 | -0.6 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Exact Mass | 159.99426317 g/mol | PubChem[4] |

| Topological Polar Surface Area | 112 Ų | PubChem[4] |

| Heavy Atom Count | 10 | PubChem[4] |

| CAS Number | 183304-68-9 | [3] |

Proposed Synthesis

The following diagram outlines a proposed synthetic pathway.

Sources

- 1. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid | C4H4N2O3S | CID 44558324 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details its chemical identity, including its IUPAC name and CAS number, and presents a detailed, plausible synthetic route based on established methodologies. Furthermore, it explores the chemical properties and reactivity of the 1,2,3-thiadiazole core, providing insights into its stability and potential for derivatization. The guide also delves into the promising biological activities associated with the 1,2,3-thiadiazole scaffold, with a particular focus on its potential as an antimicrobial and anticancer agent, as well as its emerging role in plant growth regulation. This document is intended to serve as a valuable resource for researchers and scientists working in the field of heterocyclic chemistry and drug discovery, providing both foundational knowledge and practical insights to stimulate further investigation into this promising molecule.

Chemical Identity

-

Systematic IUPAC Name: 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid[1]

-

CAS Number: 183304-68-9[2]

-

Molecular Formula: C₄H₄N₂O₃S

-

Molecular Weight: 160.15 g/mol

-

Chemical Structure:

Caption: 2D structure of 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Weight | 160.15 g/mol | PubChem |

| XLogP3 | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis and Mechanism

The synthesis of 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is not extensively detailed in publicly available literature. However, a robust and logical synthetic pathway can be proposed based on the well-established Hurd-Mori reaction for the formation of the 1,2,3-thiadiazole ring system.[3] This approach involves the cyclization of a suitable hydrazone precursor with thionyl chloride.

A plausible two-step synthesis is outlined below, starting from a readily available precursor, ethyl 3-hydroxy-2-(hydroxyimino)butanoate.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Reaction)

The cornerstone of this synthesis is the Hurd-Mori reaction, a classic and efficient method for constructing the 1,2,3-thiadiazole ring from hydrazone derivatives.[3][4] In this proposed step, ethyl 3-hydroxy-2-(hydroxyimino)butanoate, serving as the hydrazone precursor, undergoes cyclization in the presence of thionyl chloride (SOCl₂).

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 3-hydroxy-2-(hydroxyimino)butanoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (2-3 equivalents) dropwise at 0 °C. The use of an excess of thionyl chloride ensures complete conversion and also acts as a dehydrating agent.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate.

Causality of Experimental Choices:

-

Anhydrous Conditions: Thionyl chloride is highly reactive with water; therefore, anhydrous conditions are crucial to prevent its decomposition and ensure the desired cyclization occurs.

-

Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

-

Excess Thionyl Chloride: An excess of thionyl chloride drives the reaction to completion.

-

Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and byproducts.

Step 2: Hydrolysis of Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol:

-

Hydrolysis: Dissolve the purified ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 1-2 M, 2-3 equivalents).

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer detectable.

-

Acidification and Isolation: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified to a pH of 2-3 with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid.

Self-Validating System:

The purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic ethyl group signals in the NMR spectra and the appearance of a broad singlet for the carboxylic acid proton will confirm the successful hydrolysis.

Chemical Reactivity and Properties

The chemical behavior of 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is dictated by the interplay of the 1,2,3-thiadiazole ring and its functional group substituents.

The 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is an aromatic heterocyclic system. Its reactivity is characterized by a susceptibility to nucleophilic attack, particularly at the carbon atoms, due to the electron-withdrawing nature of the nitrogen and sulfur atoms. The ring is generally stable under acidic conditions but can undergo ring-opening reactions in the presence of strong bases.

Functional Group Reactivity

-

Carboxylic Acid: The carboxylic acid group at the 5-position is a key functional handle for further derivatization. It can undergo typical carboxylic acid reactions, such as esterification, amidation, and conversion to the corresponding acid chloride. This allows for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies in drug discovery.

-

Hydroxymethyl Group: The hydroxymethyl group at the 4-position can be oxidized to an aldehyde or carboxylic acid, or it can be converted to other functional groups, such as halides or ethers, providing another avenue for structural modification.

Potential Applications in Drug Development and Agriculture

Derivatives of the 1,2,3-thiadiazole scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents and agrochemicals.

Antimicrobial Activity

Numerous studies have highlighted the potential of 1,2,3-thiadiazole derivatives as antimicrobial agents. The combination of the thiadiazole ring with other pharmacophores, such as hydrazones, has been shown to result in compounds with significant activity against various bacterial strains, particularly Gram-positive bacteria.[5][6] The mechanism of action is believed to involve the disruption of essential cellular processes in bacteria.

Anticancer Activity

The 1,2,3-thiadiazole nucleus is a feature in several compounds with demonstrated anticancer properties.[7] These derivatives have been shown to inhibit the proliferation of various cancer cell lines. While the exact mechanisms are often multifaceted, they can involve the inhibition of key enzymes or the disruption of cellular signaling pathways crucial for cancer cell growth and survival. The ability to easily derivatize the 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid core makes it a promising starting point for the development of novel anticancer agents.

Plant Growth Regulation

Emerging research has identified 1,2,3-thiadiazole derivatives as potential plant growth regulators.[3][4] These compounds can influence various physiological processes in plants, including seed germination and root development. Some derivatives have shown the ability to induce systemic acquired resistance (SAR) in plants, a state of enhanced defense against a broad range of pathogens.[8] This suggests a potential application in agriculture as a novel class of plant activators, offering a more sustainable approach to crop protection.

Future Perspectives

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid represents a versatile and promising scaffold for the development of new bioactive molecules. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for medicinal and agricultural chemistry research. Future investigations should focus on:

-

Optimization of the synthetic protocol to improve yields and scalability.

-

Synthesis of a diverse library of derivatives by modifying the carboxylic acid and hydroxymethyl groups to explore structure-activity relationships.

-

In-depth biological evaluation of the parent compound and its derivatives against a wide range of microbial pathogens and cancer cell lines to identify lead candidates.

-

Elucidation of the mechanism of action of the most potent compounds to guide further drug design and development.

-

Further exploration of its potential as a plant growth regulator and inducer of systemic acquired resistance in various crop species.

By leveraging the chemical versatility and biological potential of this scaffold, researchers can unlock new avenues for the discovery of innovative therapeutic agents and sustainable agricultural solutions.

References

- Hurd, C. D., & Mori, R. I. (1955). The Synthesis of 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.

- Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(4), 935.

-

PubChem. (n.d.). 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- MDPI. (2021).

- Wieczorek, M., & Golebiowski, A. (2013). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 65(5), 1136-1148.

-

AbacipharmTech. (n.d.). 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. Retrieved from [Link]

-

Stanetty, P., et al. (2000). Synthesis of Pyrrolo[2,3-d][3][4][8]thiadiazole-6-carboxylates via the Hurd–Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 5(3), 443-451.

-

ResearchGate. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

Sources

- 1. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid: A Technical Primer on Synthesis and Characterization

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, antitumor, and antifungal properties, making them valuable building blocks in drug discovery programs.[1][2][3] This guide focuses on a specific derivative, 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, providing a comprehensive overview of its molecular structure, a proposed synthetic strategy, and a robust workflow for its complete characterization. While this molecule is cataloged, detailed experimental literature is sparse; therefore, this document serves as an expert guide, leveraging established methodologies for the 1,2,3-thiadiazole class to outline a reliable path for its synthesis and validation.

Part 1: Molecular Structure and Physicochemical Properties

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is a bifunctional molecule featuring both a primary alcohol and a carboxylic acid moiety attached to the core aromatic heterocycle. These functional groups provide multiple avenues for derivatization, making it a versatile intermediate for creating libraries of potential drug candidates. The fundamental properties of the molecule, computed by PubChem, are summarized below.[4]

Table 1: Computed Physicochemical Properties [4]

| Property | Value |

| IUPAC Name | 4-(hydroxymethyl)thiadiazole-5-carboxylic acid |

| CAS Number | 183304-68-9 |

| Molecular Formula | C₄H₄N₂O₃S |

| Molecular Weight | 160.15 g/mol |

| Monoisotopic Mass | 159.99426317 Da |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| LogP (Computed) | -0.6 |

Part 2: Proposed Synthetic Pathway via Hurd-Mori Reaction

The construction of the 1,2,3-thiadiazole ring is most classically achieved through the Hurd-Mori reaction.[2][3][5] This powerful cyclization method involves the reaction of a hydrazone with thionyl chloride (SOCl₂). For the target molecule, a plausible and efficient synthetic route begins with an activated acyclic precursor, such as a hydrazone derived from ethyl 4-hydroxy-2-oxobutanoate.

The rationale for this approach is its reliability and the ready availability of starting materials. The Hurd-Mori reaction proceeds via the formation of a diazo intermediate, which then undergoes cyclization with the sulfur donor from thionyl chloride. This method provides a direct and high-yielding route to the 4,5-disubstituted 1,2,3-thiadiazole core.

Experimental Protocol: Proposed Synthesis

-

Step 1: Hydrazone Formation.

-

Dissolve ethyl 4-hydroxy-2-oxobutanoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.

-

Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

-

-

Step 2: Hurd-Mori Cyclization.

-

Caution: Thionyl chloride (SOCl₂) is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Suspend the crude hydrazone in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Cool the mixture to 0°C in an ice bath.

-

Add thionyl chloride (2-3 equivalents) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction by slowly pouring it over crushed ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate.

-

-

Step 3: Saponification.

-

Dissolve the crude ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 equivalents) and stir at room temperature until the ester is fully consumed (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid (HCl).

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the final product, 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. Purify further by recrystallization if necessary.

-

Caption: Proposed synthetic workflow for the target molecule.

Part 3: A Validating System for Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others. The following protocols outline the standard procedures for characterizing a novel small molecule in a drug discovery context.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Expected Observations |

| ¹H NMR | Singlet (~4.5-5.0 ppm, 2H) for -CH₂-; Broad singlet for -OH (~2-4 ppm, exchangeable with D₂O); Broad singlet for -COOH (>10 ppm, exchangeable with D₂O). |

| ¹³C NMR | Signal for -CH₂OH (~55-65 ppm); Signals for thiadiazole ring carbons (~140-160 ppm); Signal for -C=O of carboxylic acid (~165-175 ppm). |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3400-2500 cm⁻¹, overlapping alcohol and acid); C=O stretch (~1700 cm⁻¹); C=N and N=N stretches (~1600-1400 cm⁻¹). |

| HRMS (ESI) | Calculated m/z for [M+H]⁺: 161.0019; for [M-H]⁻: 158.9866. High-resolution mass spectrometry should confirm the elemental composition. |

| Elemental Analysis | Calculated %: C, 29.99; H, 2.52; N, 17.49; O, 29.97; S, 20.02. Experimental values should be within ±0.4%. |

Experimental Protocol: Characterization Workflow

-

High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the final compound using a reverse-phase C18 column.

-

Employ a gradient elution method, for example, with water (0.1% formic acid) and acetonitrile (0.1% formic acid).

-

Purity should be >95% for use in biological assays.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and 2D spectra (COSY, HSQC) to confirm connectivity. The use of DMSO-d₆ is often advantageous for molecules with acidic protons as it slows their exchange.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, confirming the molecular formula.[6]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Analyze the solid sample directly using an attenuated total reflectance (ATR) accessory.

-

Acquire the spectrum from 4000 to 400 cm⁻¹ to identify characteristic functional group vibrations.

-

Caption: A comprehensive workflow for molecular characterization.

Part 4: Relevance and Potential in Drug Development

The 1,2,3-thiadiazole scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets.[1] The presence of both a hydroxyl and a carboxylic acid group on 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid makes it an ideal candidate for further synthetic elaboration.

-

Esterification/Amidation: The carboxylic acid can be readily converted into a wide range of esters and amides, allowing for the modulation of physicochemical properties like solubility, lipophilicity, and metabolic stability.

-

Etherification/Esterification of Alcohol: The hydroxymethyl group can be derivatized to form ethers or esters, providing another point for structural diversification.

-

Bioisosteric Replacement: The thiadiazole ring itself can act as a bioisostere for other aromatic systems, offering a unique electronic and steric profile that can lead to improved potency or selectivity.

Given the known activities of related compounds, this molecule could serve as a starting point for developing new agents in oncology, infectious diseases, and inflammation.[1][2][7] Its derivatives could be screened against various kinases, proteases, or microbial enzymes to identify novel therapeutic leads.

References

-

PubChem. 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. Available from: [Link]

-

AbacipharmTech. 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. Available from: [Link]

-

Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available from: [Link]

-

Quiroga, D., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 4889. Available from: [Link]

-

ResearchGate. Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Available from: [Link]

-

ResearchGate. Selected synthetic strategies for 1,2,3-thiadiazole derivatives. Available from: [Link]

-

Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(2), 346. Available from: [Link]

-

ResearchGate. Synthesis scheme of novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. Available from: [Link]

-

Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid | C4H4N2O3S | CID 44558324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. nbinno.com [nbinno.com]

1H NMR and 13C NMR spectral data of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a foundational requirement for advancing discovery and ensuring regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining molecular architecture.[1] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral characteristics of 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, a molecule featuring the 1,2,3-thiadiazole scaffold—a heterocyclic moiety of significant interest in biologically active compounds.[1]

While direct experimental spectra for this specific compound are not widely published, this document serves as an expert guide to the predicted spectral data. The analysis is grounded in fundamental NMR principles and comparative data from structurally analogous compounds, offering a robust framework for researchers encountering this or similar molecular structures.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the assignment of NMR signals. The structure of 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is presented below, with key carbon atoms numbered for clarity in the subsequent spectral analysis.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is recommended for its ability to dissolve polar compounds and to slow the exchange of acidic protons, allowing for their observation.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra. [1][2] * Transfer the solution into a standard 5 mm NMR tube.

-

-

¹H NMR Spectroscopy Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Key acquisition parameters to optimize include:

-

Spectral Width: Ensure the full range of expected chemical shifts (e.g., 0-13 ppm) is covered.

-

Number of Scans: Typically 16 to 64 scans are sufficient for good signal-to-noise.

-

Relaxation Delay (d1): A delay of 1-2 seconds is standard.

-

-

-

¹³C NMR Spectroscopy Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Key acquisition parameters to optimize include:

-

Spectral Width: A wider range is needed (e.g., 0-220 ppm). [3] * Number of Scans: More scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

-

-

-

Advanced 2D NMR Experiments (Optional but Recommended):

-

To provide definitive structural confirmation, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. [4] * HSQC: Correlates proton signals with the carbon signals of the atoms they are directly attached to.

-

HMBC: Correlates proton and carbon signals over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.

-

References

- Benchchem. (n.d.). Confirming the Structure of 1,2,3-Thiadiazole Derivatives by NMR: A Comparative Guide.

- Magnetic Resonance in Chemistry. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2022). What are the 13C NMR Peaks for two chemicals?. Retrieved from [Link]

- Unknown. 13-C NMR Chemical Shift Table.pdf.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

Sources

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic Acid

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. This technical guide offers an in-depth exploration of the mass spectrometric analysis of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound of interest to researchers and scientists in the pharmaceutical and agrochemical sectors. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-tested insights to provide a comprehensive resource for the robust analysis of this molecule.

Introduction: The Significance of Thiadiazoles and the Analytical Imperative

Thiadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry due to their diverse biological activities.[1] The specific compound, 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid (Molecular Formula: C₄H₄N₂O₃S, Molecular Weight: 160.15 g/mol ), presents a unique analytical challenge due to its combination of a labile thiadiazole ring, a polar carboxylic acid, and a reactive hydroxymethyl group.[2] Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone technique for the structural elucidation and quantification of such molecules. This guide provides a comprehensive framework for developing and validating a rigorous mass spectrometry-based analytical workflow.

Chemical Profile of the Analyte

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₃S | PubChem[2] |

| Molecular Weight | 160.15 g/mol | PubChem[2] |

| IUPAC Name | 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid | PubChem[2] |

| CAS Number | 183304-68-9 | PubChem[3] |

Part 1: Crafting the Analytical Strategy - A Logic-Driven Approach

The successful mass spectrometric analysis of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid hinges on a well-considered analytical strategy. The inherent properties of the molecule, particularly its polarity and potential for in-source fragmentation, dictate the optimal experimental design.

Sources

FTIR Spectroscopy of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid: From First Principles to Practical Application

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

This technical guide provides a comprehensive overview of the principles and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. This molecule, with its unique combination of a carboxylic acid, a primary alcohol, and a thiadiazole heterocyclic ring, presents a distinct infrared spectrum that is invaluable for structural confirmation and purity assessment. This document is designed for researchers, scientists, and drug development professionals, offering a narrative that bridges fundamental theory with field-proven experimental protocols and detailed spectral interpretation. We will explore the causality behind methodological choices, establish self-validating experimental workflows, and ground all claims in authoritative references.

Introduction: The Analytical Imperative

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid (C₄H₄N₂O₃S) is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The thiadiazole ring system is a key pharmacophore found in a variety of biologically active compounds.[2][3] Accurate and efficient characterization of such molecules is fundamental to any research and development pipeline.

FTIR spectroscopy emerges as a primary analytical tool for this purpose. It is a rapid, non-destructive, and highly sensitive technique that provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's chemical bonds.[4][5][6] By measuring the absorption of infrared light, an FTIR spectrum allows for the unambiguous identification of functional groups, providing critical insights into molecular structure.[6][7] This guide will elucidate the process of obtaining and interpreting a high-quality FTIR spectrum of the title compound, empowering scientists to confidently verify its chemical identity.

The Foundation: Principles of FTIR Spectroscopy

FTIR spectroscopy relies on the fundamental principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their constituent bonds (e.g., stretching, bending).[7] An FTIR spectrometer measures this absorption and plots it against the wavenumber (cm⁻¹), which is proportional to energy.[8] The resulting spectrum, typically spanning 4000 cm⁻¹ to 400 cm⁻¹, serves as a unique identifier.[7]

The two primary regions of an infrared spectrum are:

-

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific functional groups (e.g., O-H, C=O, C-H). These bands are highly diagnostic.[8]

-

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹): This region contains a complex pattern of absorptions arising from bending vibrations and skeletal vibrations of the entire molecule. This pattern is unique to each compound, much like a human fingerprint.[5][8]

Causality in Method Selection: Choosing the Right Sampling Technique

The quality of an FTIR spectrum is critically dependent on the sample preparation method. For a solid compound like 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, several options exist, but the choice is dictated by efficiency, sample availability, and the desired data quality.

-

Attenuated Total Reflectance (ATR): This is the most widely used and recommended technique for this type of analysis.[9] It requires virtually no sample preparation; the solid is simply placed onto a high-refractive-index crystal (commonly diamond) and pressed to ensure good contact.[10][11] An infrared beam is passed through the crystal, where it undergoes total internal reflection at the crystal-sample interface. At each reflection point, an "evanescent wave" penetrates a few microns into the sample, and absorption is measured.[9][10] This makes ATR a fast, non-destructive, and highly reproducible method.[12]

-

Potassium Bromide (KBr) Pellet: This traditional transmission method involves finely grinding 1-2 mg of the sample with ~100-200 mg of dry, IR-transparent KBr powder and pressing the mixture into a thin, transparent pellet.[11][13] The IR beam passes directly through the pellet. While effective, this method is more labor-intensive, destructive, and susceptible to issues if the sample is not ground to a particle size smaller than the wavelength of the IR light, which can cause scattering effects.[13]

For its speed, ease of use, and high-quality data output, ATR-FTIR is the superior and recommended methodology for the routine analysis of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid.

Experimental Workflow: A Self-Validating Protocol

This section details a step-by-step protocol for acquiring a high-quality ATR-FTIR spectrum. The workflow is designed to be self-validating by incorporating a background measurement to ensure the final spectrum is exclusively that of the analyte.

Diagram: ATR-FTIR Experimental Workflow

Caption: Correlation of molecular substructures to their IR absorption regions.

Analysis of Key Vibrational Modes

The expected absorption bands are summarized in the table below. The analysis integrates data from general spectroscopy principles and studies on related chemical structures.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Commentary |

| ~3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Strong, Very Broad | This is the most diagnostic feature of a hydrogen-bonded carboxylic acid dimer. [14][15][16]It will likely overlap with the alcohol O-H stretch. |

| ~3400 - 3200 | O-H Stretch | Alcohol (-CH₂OH) | Medium, Broad | This band is expected to be masked by or appear as a shoulder on the much broader carboxylic acid O-H absorption. [17] |

| ~2950 - 2850 | C-H Stretch | Methylene (-CH₂) | Medium to Weak | Asymmetric and symmetric stretching modes of the methylene group in the hydroxymethyl substituent. [18] |

| ~1760 - 1690 | C=O Stretch | Carboxylic Acid (-COOH) | Strong, Sharp | A very intense and sharp peak characteristic of the carbonyl group. Its position is sensitive to hydrogen bonding. [14][16] |

| ~1650 - 1550 | C=N Stretch | Thiadiazole Ring | Medium to Weak | A characteristic stretching vibration from the heterocyclic ring system. [19] |

| ~1440 - 1395 | O-H Bend | Carboxylic Acid (-COOH) | Medium | In-plane bending of the hydroxyl group. [14] |

| ~1320 - 1210 | C-O Stretch | Carboxylic Acid (-COOH) | Strong | Strong band associated with the C-O single bond of the carboxylic acid. [14] |

| ~1150 - 1050 | C-O Stretch | Primary Alcohol (-CH₂OH) | Strong | A strong absorption corresponding to the C-O bond of the primary alcohol. |

| < 1600 | Ring Vibrations | Thiadiazole Ring | Multiple, Medium-Weak | A series of complex bands in the fingerprint region corresponding to C-C, C-N, N-N, and C-S stretching and bending modes. [20][21] |

| ~800 - 600 | C-S Stretch | Thiadiazole Ring | Weak to Medium | The carbon-sulfur bond vibration typically appears in this lower frequency range. |

Predicted Spectrum: A Holistic View

The resulting spectrum will be dominated by two key features:

-

An extremely broad and intense absorption band in the high-frequency region (3300-2500 cm⁻¹) due to the hydrogen-bonded O-H groups of the carboxylic acid.

-

A very strong and sharp carbonyl (C=O) peak around 1700 cm⁻¹.

The presence of these two signals provides immediate and strong evidence for the carboxylic acid moiety. Further confirmation of the structure comes from identifying the C-H stretches just below 3000 cm⁻¹, the strong C-O stretching bands between 1320-1050 cm⁻¹, and the complex pattern of peaks in the fingerprint region, which confirms the overall molecular structure.

Conclusion

FTIR spectroscopy is an indispensable technique for the structural elucidation of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. By employing a validated and efficient workflow, such as the ATR-FTIR method detailed herein, researchers can rapidly obtain a high-quality spectrum. Correct interpretation, guided by an understanding of group frequencies, allows for the confident confirmation of the key functional groups—carboxylic acid, hydroxymethyl, and the thiadiazole ring—thereby verifying the molecular identity of this important chemical entity. This guide provides the foundational knowledge and practical steps necessary for scientists to successfully integrate FTIR analysis into their research and development activities.

References

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from Specac official website. [10]2. Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell official website. 3. University of California, Davis. (n.d.). IR: carboxylic acids. Chemistry LibreTexts. [14]4. LPD Lab Services Ltd. (2025). FTIR Principles and Sample Preparation. Retrieved from LPD Lab Services official website. [7]5. Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from Specac official website. [22]6. LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [15]7. University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from UWI St. Augustine, Department of Chemistry website. [13]8. OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. OpenStax. [16]9. JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. [23]10. Baddiel, A., Blais, J., & Max, J. J. (2019). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. ACS Publications. [24]11. Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from Bruker official YouTube channel. [25]12. Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech official website. [26]13. EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from EAG Laboratories official website. [4]14. Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent official website. [9]15. Specac Ltd. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from Specac official website. [12]16. Romano, E., et al. (2025). Structural and vibrational studies of the potential anticancer agent, 5-difluoromethyl-1,3,4-thiadiazole-2-amino by DFT calculations. ResearchGate. [20]17. Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology. 18. Al-Obaidi, A. S. M., et al. (2012). DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). Journal of Kufa for Chemical Science. 19. Sharp, T. A., et al. (2013). High-resolution direct-absorption spectroscopy of hydroxymethyl radical in the CH symmetric stretching region. PubMed. [18]20. Benar, P., & Gonçalves, A. R. (1999). Principal Component Analysis of the Hydroxymethylation of Sugarcane Lignin: A Time-Depending Study by FTIR. Journal of Wood Chemistry and Technology. [27]21. Christensen, D. H., et al. (1970). Vibrational Analysis of the Spectra of 1,2,5-Oxadiazole, 1,2,5-Thiadiazole and 1,2,5-Selenadiazole. ResearchGate. [28]22. El-Azhary, A. A. (1995). Vibrational analysis of the spectra of 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,2,5-oxadiazole and 1,2,5-thiadiazole: comparison between DFT, MP2 and HF force fields. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [21]23. AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from AZoM official website. [8]24. Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [29]25. National Center for Biotechnology Information. (n.d.). 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. PubChem Compound Database. [1]26. Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [5]27. Nandiyanto, A. B. D., et al. (2022). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. ResearchGate. [30]28. Boulaiche, A., et al. (2023). The Thiadiazole Ring (THD) Is a Building Block for Potential Inhibitors of the SARS-CoV-2 Main Protease (Mpro): Theoretical Look into the Structure, Reactivity, and Binding Profile of Three 1,3,4-THD Derivatives toward Mpro. MDPI. [31]29. Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from Innovatech Labs official website. [6]30. Li, W., et al. (2019). Variable temperature FTIR spectra of hydroxyl peak. ResearchGate. [17]31. Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. 32. Sarkar, S. (2022). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. [3]33. Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. ResearchGate. [32]34. Paruch, K., et al. (2021). Peer review of Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide. MDPI. [33]35. Al-Alawi, A., et al. (2017). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews. [34]36. Avcı, D., et al. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [35]37. Kumar, R., et al. (2018). An efficient one-pot synthesis of fluorinated 1,3,4- thiadiazole derivative by under microwave irradiation and ultrasonic irradiation. JETIR. [19]38. SpectraBase. (n.d.). 2-(hydroxymethyl)-2-propyl-1,3-propanediol - Optional[FTIR] - Spectrum. Retrieved from SpectraBase.

Sources

- 1. 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid | C4H4N2O3S | CID 44558324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. 20.198.91.3:8080 [20.198.91.3:8080]

- 4. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 8. azooptics.com [azooptics.com]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. azom.com [azom.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 17. researchgate.net [researchgate.net]

- 18. High-resolution direct-absorption spectroscopy of hydroxymethyl radical in the CH symmetric stretching region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jetir.org [jetir.org]

- 20. researchgate.net [researchgate.net]

- 21. scilit.com [scilit.com]

- 22. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 23. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. youtube.com [youtube.com]

- 26. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. The Thiadiazole Ring (THD) Is a Building Block for Potential Inhibitors of the SARS-CoV-2 Main Protease (Mpro): Theoretical Look into the Structure, Reactivity, and Binding Profile of Three 1,3,4-THD Derivatives toward Mpro | MDPI [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. Applied Sciences | Free Full-Text | Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 34. d-nb.info [d-nb.info]

- 35. dergipark.org.tr [dergipark.org.tr]

physical properties including melting point and solubility of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

An In-depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. The 1,2,3-thiadiazole scaffold is a privileged heterocycle, known for its diverse biological activities, including antibacterial, antiviral, and herbicidal properties.[1] The specific compound, 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, incorporates both a hydrogen-bond donor (hydroxymethyl) and a hydrogen-bond donor/acceptor (carboxylic acid), making it a particularly interesting building block for creating molecules with high target affinity. This guide is designed for researchers, scientists, and drug development professionals, providing not just theoretical data, but a robust, experimentally-grounded framework for determining the critical physical properties of this compound: its melting point and solubility. Understanding these parameters is non-negotiable; they dictate everything from synthetic purification and formulation strategies to ultimate bioavailability. This document synthesizes established analytical principles with practical, field-proven insights to empower your research and development efforts.

Physicochemical Profile and Inferred Properties

While 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid (CAS: 183304-68-9) is documented in chemical databases, comprehensive experimental data on its physical properties is not extensively published.[2][3] However, we can infer a likely profile by examining its structure and comparing it to related, well-characterized analogs.

The parent 1,2,3-thiadiazole is a liquid at room temperature, soluble in water and most organic solvents.[4] The addition of functional groups dramatically alters these properties. For instance, the closely related 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a powder with a melting point of 169-173 °C, at which it also decomposes.

The subject molecule, 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, possesses two key functional groups capable of forming strong intermolecular hydrogen bonds: the carboxylic acid and the hydroxymethyl group. This extensive hydrogen bonding network is expected to result in a relatively high melting point, likely with decomposition, and to significantly influence its solubility profile.

Table 1: Summary of Physicochemical Data & Experimental Methodologies

| Property | Predicted Characteristics | Recommended Experimental Protocol |

| Melting Point | Crystalline solid with a melting point >160 °C, likely with decomposition. | Capillary Melting Point Determination (USP <741>) |

| Aqueous Solubility | Moderate solubility, pH-dependent due to the carboxylic acid moiety. | Equilibrium Shake-Flask Solubility Assay |

| Organic Solvent Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO) and alcohols (e.g., Methanol). | Systematic Solvent Screening via HPLC Quantification |

Experimental Protocols for Accurate Characterization

The following protocols are presented as self-validating systems, incorporating best practices to ensure data integrity and reproducibility. The rationale behind key experimental choices is explained to provide a deeper understanding of the methodology.

Melting Point Determination: A Key Indicator of Purity

Expertise & Rationale: The melting point is more than a physical constant; it is a critical first indicator of a compound's purity.[5] Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0 °C), whereas impurities depress and broaden this range.[6] For a molecule like this, which contains functional groups susceptible to heat-induced degradation, a slow, visually monitored heating rate is essential to distinguish a true melt from decomposition.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the compound is completely dry, as residual solvents will depress the melting point. Dry the sample under a high vacuum for several hours.

-

Using a spatula, place a small amount of the dry sample onto a clean, dry watch glass. Finely crush the sample into a powder with the spatula to ensure uniform packing.

-

-

Capillary Loading:

-

Take a glass capillary tube and tap the open end into the powdered sample. A small amount of powder will enter the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The final packed sample height should be 2-3 mm for optimal heat transfer.[7][8]

-

-

Measurement:

-

Place the loaded capillary into a calibrated melting point apparatus.

-

Begin by heating the apparatus rapidly to a temperature approximately 20 °C below the expected melting point.

-

Reduce the heating rate to a slow ramp of 1-2 °C per minute.[8] This slow rate is critical for allowing the sample and thermometer to reach thermal equilibrium, ensuring an accurate reading.

-

Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample is liquid. The melting point is reported as the range T1-T2.

-

Trustworthiness Check: Observe the sample closely during heating. Note any color change, bubbling, or charring, as these are indicators of decomposition. If decomposition occurs, the melting point should be reported with this observation (e.g., "171-174 °C (D)").

-

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid | C4H4N2O3S | CID 44558324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

The Enduring Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of 1,2,3-Thiadiazole Derivatives

This technical guide provides an in-depth exploration of the 1,2,3-thiadiazole core, a significant heterocyclic scaffold in medicinal and agricultural chemistry. From its initial synthesis in the late 19th century to the establishment of versatile synthetic methodologies and its current role in cutting-edge research, this document chronicles the key scientific contributions that have shaped our understanding of this important molecule. Detailed experimental protocols for foundational synthetic routes, a comprehensive summary of its physicochemical properties, and visual representations of its synthetic pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Genesis of a Heterocycle: A Historical Perspective

The journey of the 1,2,3-thiadiazole began in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry.[1] The unique structural features and diverse reactivity of this five-membered aromatic heterocycle, containing one sulfur and two adjacent nitrogen atoms, have established it as a privileged scaffold in the design of novel therapeutic agents and agrochemicals.

A chronological overview of key milestones reveals the progressive understanding and synthetic mastery of this heterocyclic system:

-

1896: The Pechmann & Nold Synthesis - The Dawn of an Era. The first documented synthesis of a 1,2,3-thiadiazole derivative is attributed to Hans von Pechmann and his student, Nold.[1][2] Their pioneering work involved the 1,3-dipolar cycloaddition of diazomethane with phenyl isothiocyanate, laying the groundwork for future investigations into this novel heterocyclic system.[2][3] Von Pechmann, a prominent German chemist, was also renowned for his discovery of diazomethane in 1894.[1]

-

Early 20th Century: The Wolff Synthesis. In the early 1900s, German chemist Ludwig Wolff developed an alternative method for the synthesis of 1,2,3-thiadiazoles from α-diazo ketones.[1][4][5] This reaction, which involves the treatment of an α-diazo ketone with a thionating agent like ammonium sulfide, provided another route to this heterocyclic core.[4][5]

-

1955: The Hurd-Mori Synthesis - A Paradigm Shift. A significant breakthrough in 1,2,3-thiadiazole synthesis came in 1955 with the work of Charles D. Hurd and Raymond I. Mori.[1] They developed a versatile and widely applicable method involving the cyclization of hydrazone derivatives with thionyl chloride.[1][6] This reaction, now famously known as the Hurd-Mori synthesis, remains one of the most common and efficient methods for preparing a wide range of 1,2,3-thiadiazole derivatives.[1][6]

Foundational Synthetic Methodologies: A Practical Guide

The enduring utility of 1,2,3-thiadiazoles is intrinsically linked to the robust and versatile synthetic methods developed over the past century. This section provides a detailed examination of the most influential synthetic routes, complete with mechanistic insights and detailed experimental protocols.

The Hurd-Mori Synthesis: The Workhorse of 1,2,3-Thiadiazole Chemistry

The Hurd-Mori synthesis is a cornerstone of 1,2,3-thiadiazole chemistry, prized for its broad substrate scope and generally good yields.[7] The reaction involves the cyclization of α-methylene hydrazones with thionyl chloride.[1]

Mechanism of Action: The reaction is believed to proceed through the attack of thionyl chloride on the hydrazone.[2] Subsequent cyclization and elimination of water and other byproducts lead to the formation of the stable 1,2,3-thiadiazole ring.[2] The basicity of the ring nitrogen atom in the precursor has a significant effect on the success of the transformation, with electron-withdrawing protecting groups on the nitrogen often facilitating a successful cyclization.[8]

Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole

Reactants:

-

Acetophenone semicarbazone

-

Thionyl chloride (SOCl₂)

Procedure:

-

A solution of acetophenone semicarbazone in a suitable inert solvent (e.g., dichloromethane or toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The flask is cooled in an ice bath to 0 °C.

-

Thionyl chloride is added dropwise to the stirred solution. The addition should be slow to control the exothermic reaction and the evolution of hydrogen chloride gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride is carefully quenched by the slow addition of water or a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-